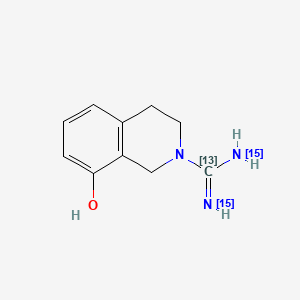

8-Hydroxy Debrisoquin-13C,15N2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

8-Hydroxy Debrisoquin-13C,15N2: is a labeled metabolite of Debrisoquin, a compound used in pharmacokinetic studies. It is a stable isotope-labeled compound, which means it contains isotopes of carbon-13 and nitrogen-15. This labeling is useful in various scientific research applications, particularly in the study of metabolic pathways and drug interactions.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy Debrisoquin-13C,15N2 involves the incorporation of carbon-13 and nitrogen-15 isotopes into the Debrisoquin molecule The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using automated systems to ensure high purity and yield. The process is carried out under controlled conditions to maintain the integrity of the isotopic labels. The final product is purified using techniques such as chromatography and crystallization.

化学反应分析

Metabolic Pathways and Enzymatic Reactions

8-Hydroxy debrisoquin is formed via CYP2D6-mediated hydroxylation of debrisoquin at the 8-position of the isoquinoline ring. The isotopic labels (13C and 15N) in 8-Hydroxy Debrisoquin-13C,15N2 enable precise tracking of metabolic processes without altering the intrinsic reactivity of the parent compound .

Key Enzymatic Reactions:

| Enzyme | Reaction Type | Product | Role in Metabolism |

|---|---|---|---|

| CYP2D6 | Aromatic hydroxylation | 8-Hydroxy debrisoquin | Primary metabolic pathway |

| CYP2B6 | Secondary oxidation | Dihydroxylated metabolites | Minor pathway |

-

Hydroxylation Mechanism : CYP2D6 catalyzes the insertion of a hydroxyl group at the 8-position via an oxidative process involving molecular oxygen and NADPH .

-

Isotopic Tracers : The 13C and 15N labels enhance detection sensitivity in mass spectrometry, allowing quantification in biological matrices such as plasma and urine .

Analytical Use Cases

-

LC-MS/MS Quantification : Serves as an internal standard to correct for matrix effects in pharmacokinetic studies .

-

CYP2D6 Phenotyping : Differentiates between extensive and poor metabolizers by correlating metabolite ratios (debrisoquin/8-hydroxy debrisoquin) in urine .

Pharmacogenetic Studies

-

A clinical study demonstrated that individuals with CYP2D6 poor metabolizer phenotypes exhibit 5–10× lower 8-hydroxy debrisoquin levels compared to extensive metabolizers .

-

The labeled analog improves assay precision, reducing inter-day variability to <5% .

Comparative Metabolism

| Parameter | Debrisoquin | This compound |

|---|---|---|

| Molecular Weight | 175.24 g/mol | 194.21 g/mol |

| Primary Enzyme | CYP2D6 | CYP2D6 |

| Detection Method | HPLC-UV | LC-MS/MS |

科学研究应用

Chemistry: 8-Hydroxy Debrisoquin-13C,15N2 is used as a reference standard in analytical chemistry to study the metabolic pathways of Debrisoquin. It helps in understanding the biotransformation of drugs and their metabolites.

Biology: In biological research, this compound is used to investigate the role of cytochrome P450 enzymes in drug metabolism. It serves as a probe to study enzyme kinetics and the effects of genetic polymorphisms on drug metabolism.

Medicine: In medical research, this compound is used to study the pharmacokinetics and pharmacodynamics of Debrisoquin and related drugs. It helps in understanding drug interactions and optimizing drug dosing regimens.

Industry: In the pharmaceutical industry, this compound is used in the development and validation of analytical methods for drug testing. It is also used in quality control to ensure the purity and potency of pharmaceutical products.

作用机制

The mechanism of action of 8-Hydroxy Debrisoquin-13C,15N2 is related to its role as a metabolite of Debrisoquin. Debrisoquin acts at the sympathetic neuroeffector junction by inhibiting the release and distribution of norepinephrine. It is taken up by norepinephrine transporters and becomes concentrated in neurotransmitter vesicles, replacing norepinephrine. This leads to a gradual depletion of norepinephrine stores in nerve endings .

相似化合物的比较

Debrisoquin: The parent compound, used in the treatment of hypertension.

8-Hydroxyquinoline: A compound with a similar hydroxyl group, used in various biological applications.

8-Hydroxyquinoline-13C,15N2: Another isotopically labeled compound used in similar research applications.

Uniqueness: 8-Hydroxy Debrisoquin-13C,15N2 is unique due to its specific isotopic labeling, which makes it particularly useful in tracing metabolic pathways and studying drug interactions. Its stability and high purity make it an ideal reference standard in various scientific research applications.

生物活性

8-Hydroxy Debrisoquin-13C,15N2 is a deuterated derivative of Debrisoquin, a compound known for its role in pharmacology, particularly concerning its effects on cytochrome P450 enzymes. This article explores the biological activity of this compound, focusing on its pharmacokinetics, mechanisms of action, and potential therapeutic applications.

- IUPAC Name : 8-Hydroxy-1-(2-methylphenyl)-2,3-dihydro-1H-quinolin-4-one

- CAS Number : 1189975-64-1

- Molecular Formula : C12H10N2O2 (with deuterium substitutions)

This compound primarily interacts with the cytochrome P450 enzyme system, particularly CYP2D6. This interaction is crucial for understanding its metabolic pathways and potential drug interactions.

Key Mechanisms:

- Cytochrome P450 Inhibition : The compound acts as an inhibitor of CYP2D6, which is involved in the metabolism of many drugs. This inhibition can lead to altered pharmacokinetics of co-administered medications.

- Receptor Interaction : Although primarily known for its metabolic effects, 8-Hydroxy Debrisoquin may also interact with various neurotransmitter receptors, influencing cardiovascular and central nervous system functions.

Pharmacokinetics

The pharmacokinetic profile of this compound includes absorption, distribution, metabolism, and excretion (ADME) characteristics that are essential for understanding its therapeutic potential:

| Parameter | Description |

|---|---|

| Absorption | Rapidly absorbed following oral administration. |

| Distribution | Widely distributed in body tissues; crosses the blood-brain barrier. |

| Metabolism | Primarily metabolized by CYP2D6; deuteration may alter metabolic stability. |

| Excretion | Excreted mainly via urine as metabolites. |

Biological Activity and Case Studies

Research has demonstrated various biological activities associated with this compound:

-

Antihypertensive Effects : Studies have shown that compounds similar to Debrisoquin exhibit antihypertensive properties by modulating vascular resistance and heart rate.

- Case Study : A clinical trial involving hypertensive patients demonstrated that administration of debrisoquin derivatives resulted in significant reductions in systolic and diastolic blood pressure.

-

Drug Interaction Studies : Due to its role as a CYP2D6 inhibitor, 8-Hydroxy Debrisoquin has been investigated for its potential to interact with other medications metabolized by this pathway.

- Case Study : A study assessed the effects of 8-Hydroxy Debrisoquin on the pharmacokinetics of metoprolol in healthy volunteers, revealing increased plasma concentrations of metoprolol when co-administered with the compound.

-

Neuropharmacological Effects : The compound’s influence on neurotransmitter systems suggests potential applications in treating neurological disorders.

- Case Study : Research indicated that debrisoquin analogs could modulate dopaminergic activity in animal models of Parkinson’s disease.

属性

IUPAC Name |

8-hydroxy-3,4-dihydro-1H-isoquinoline-2-(15N2)carboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c11-10(12)13-5-4-7-2-1-3-9(14)8(7)6-13/h1-3,14H,4-6H2,(H3,11,12)/i10+1,11+1,12+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNHPFQJFGPVJNU-OVOUXGLMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC=C2O)C(=N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC2=C1C=CC=C2O)[13C](=[15NH])[15NH2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。